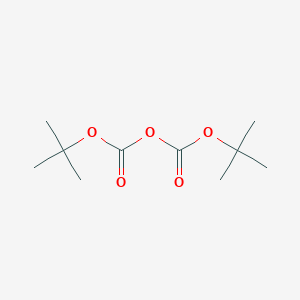

Di-tert-butyl dicarbonate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-9(2,3)14-7(11)13-8(12)15-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHSDKLCOJIUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051904 | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with a mild odor; mp = 22-24 deg C; [Alfa Aesar MSDS] | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13936 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24424-99-5 | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24424-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(tert-butoxycarbonyl)oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024424995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonic acid, 1,3-bis(1,1-dimethylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | di-tert-butyl dicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYL DICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z10Q236C3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Chemical Identity in Academic Literature

Di-tert-butyl dicarbonate is systematically known by its IUPAC name, this compound. wikipedia.orgchemicalbook.comacs.org However, in the lexicon of synthetic chemistry, it is more commonly referred to by a variety of synonyms. The most prevalent of these is "Boc anhydride," a name derived from the tert-butoxycarbonyl (Boc) group it readily introduces onto other molecules. wikipedia.orgechemi.com Other frequently used names include di-t-butyl dicarbonate, Boc₂O, and di-tert-butyl pyrocarbonate. wikipedia.orgchemicalbook.comgoogle.com This array of names, while potentially confusing to the uninitiated, reflects its central role and the familiarity with which chemists regard it.

The unambiguous identification of this compound in scientific literature and chemical databases is ensured by its unique CAS Number, 24424-99-5. wikipedia.org Its chemical structure is characterized by two tert-butyl groups linked to a dicarbonate core. This structure is fundamental to its reactivity and function as a protecting group.

Interactive Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | Boc anhydride, Di-t-butyl dicarbonate, Boc₂O, Di-tert-butyl pyrocarbonate |

| CAS Number | 24424-99-5 |

| Molecular Formula | C₁₀H₁₈O₅ |

| Molecular Weight | 218.25 g/mol |

| InChIKey | DYHSDKLCOJIUFX-UHFFFAOYSA-N |

Historical Context of Di-tert-butyl Dicarbonate As a Reagent

The advent of di-tert-butyl dicarbonate as a reagent was born out of the necessity for a stable and selectively removable protecting group for amines, a critical challenge in the burgeoning field of peptide synthesis. While early reports of its synthesis existed, its practical application remained limited due to inefficient preparatory methods. A significant breakthrough occurred with the development of a more efficient synthesis, which was a marked improvement over previous methods that yielded the compound in low amounts. orgsyn.org

Initial synthetic routes often involved the use of hazardous reagents. Over time, safer and more scalable methods were developed, contributing to its widespread availability and adoption by the chemical community. These advancements in its synthesis were pivotal in transforming it from a chemical curiosity into a commercially available and indispensable tool for organic chemists. European and Japanese companies, for instance, adopted a method involving the reaction of sodium tert-butoxide with carbon dioxide, which allows for the production of a very pure grade of the reagent through distillation. wikipedia.org

Significance and Versatility in Organic Synthesis

The profound significance of di-tert-butyl dicarbonate in organic synthesis lies in its exceptional ability to introduce the tert-butoxycarbonyl (Boc) protecting group onto a variety of functional groups, most notably amines. wikipedia.orgechemi.com The Boc group is prized for its stability under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a characteristic that is fundamental to its utility. wikipedia.org

The protection of amines as their N-Boc derivatives is a cornerstone of modern peptide synthesis, both in solution-phase and solid-phase methodologies. By temporarily masking the reactivity of the amine group, chemists can selectively perform reactions at other sites within a molecule without undesired side reactions. The by-products of the protection reaction are typically tert-butanol and carbon dioxide, which are easily removed, simplifying the purification process.

The versatility of this compound extends beyond amine protection. It has been employed to protect other functional groups and has found use in a variety of synthetic transformations. For instance, it plays a role in the preparation of 6-acetyl-1,2,3,4-tetrahydropyridine, an important flavor compound. wikipedia.orgchemeurope.com

Role in Advanced Synthetic Methodologies

The impact of di-tert-butyl dicarbonate is particularly evident in the advancement of sophisticated synthetic strategies. Its application in solid-phase peptide synthesis (SPPS) has been instrumental in the automated and efficient production of peptides and proteins. In SPPS, the growing peptide chain is anchored to a solid support, and the Boc group's acid lability allows for the selective deprotection of the terminal amine, enabling the sequential addition of amino acids.

Furthermore, the orthogonality of the Boc protecting group with other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, has been a key enabler in complex molecule synthesis. wikipedia.org This orthogonality allows for the selective removal of one protecting group in the presence of the other, providing chemists with a powerful tool for intricate molecular construction. The development of this compound as a reagent has also spurred the exploration of new coupling reagents and reaction conditions to further refine and expand its utility in diverse synthetic contexts. acs.org

Q & A

Basic: What is the optimal methodology for introducing Boc protection to amines in peptide synthesis?

Answer:

Di-tert-butyl dicarbonate (Boc₂O) reacts with amines under mild basic conditions (e.g., aqueous NaHCO₃ or triethylamine in THF) to form stable Boc-protected intermediates. Key steps:

Dissolve the amine in a polar aprotic solvent (e.g., THF, DCM).

Add Boc₂O (1.1–1.5 equivalents) and a base (e.g., TEA, 2 equivalents) at 0–25°C.

Monitor completion via TLC or NMR for the disappearance of the amine signal.

Note: Excess Boc₂O may lead to overprotection; quenching with aqueous citric acid ensures selectivity .

Basic: How should Boc₂O be stored to maintain stability, and what conditions accelerate decomposition?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Moisture and light accelerate hydrolysis, forming tert-butanol and CO₂ .

- Decomposition triggers: Exposure to acids, bases, or temperatures >40°C generates hazardous byproducts (e.g., carbon oxides). Avoid contact with oxidizing agents .

Advanced: How can researchers mitigate side reactions during Boc deprotection in acidic conditions?

Answer:

Boc deprotection typically uses HCl in dioxane or TFA. Common side reactions (e.g., tert-butyl cation formation) are minimized by:

Using scavengers (e.g., anisole, thioanisole) to trap reactive intermediates.

Conducting reactions at 0°C to reduce carbocation stability.

Characterizing byproducts via LC-MS or ¹H NMR to optimize reaction time and acid concentration .

Advanced: What analytical techniques validate the purity and reactivity of Boc₂O in synthetic workflows?

Answer:

- Purity: GC-MS or HPLC (retention time comparison with standards).

- Reactivity: FT-IR (C=O stretch at ~1750 cm⁻¹) and ¹³C NMR (carbonyl signals at ~150 ppm).

- Stability tests: Karl Fischer titration for moisture content; thermal gravimetric analysis (TGA) to assess decomposition thresholds .

Basic: What personal protective equipment (PPE) is critical when handling Boc₂O?

Answer:

- Respiratory: NIOSH-certified organic vapor respirator if ventilation is inadequate.

- Skin/Chemical resistance: Nitrile gloves (tested per JIS T 8116), lab coat, and safety goggles (JIS T 8147).

- Emergency measures: Immediate flushing with water for eye/skin contact (≥15 minutes) .

Advanced: How can conflicting data on Boc₂O’s thermal stability be resolved in reaction design?

Answer:

Contradictions arise from solvent polarity and trace moisture. To resolve:

Conduct differential scanning calorimetry (DSC) under controlled humidity.

Use anhydrous solvents (e.g., distilled THF over molecular sieves).

Pre-treat Boc₂O with activated 4Å molecular sieves to remove residual water .

Advanced: What are the ecological implications of Boc₂O use, given limited toxicity data?

Answer:

While ecotoxicity data are scarce (no PBT/vPvB assessments), researchers should:

Treat waste as hazardous organic material (incinerate at >1000°C with scrubbing).

Avoid aqueous disposal due to slow hydrolysis (~14 days).

Adopt green chemistry alternatives (e.g., enzymatic protection) where feasible .

Basic: What solvents are compatible with Boc₂O in large-scale reactions?

Answer:

- Preferred: Non-polar solvents (hexane, toluene) minimize side reactions.

- Avoid: Protic solvents (water, alcohols) and strong bases (e.g., NaOH), which hydrolyze Boc₂O.

- Reaction scalability: Use flow chemistry with inert gas purging to enhance safety .

Advanced: How does Boc₂O compare to other carbamate-protecting reagents (e.g., Fmoc-Cl) in solid-phase peptide synthesis?

Answer:

- Boc advantages: Stability under basic conditions; ideal for orthogonal protection with Fmoc.

- Limitations: Requires acidic deprotection, incompatible with acid-sensitive substrates.

- Optimization: Combine Boc/Fmoc strategies for complex peptides, monitored by MALDI-TOF .

Advanced: What synthetic routes bypass phosgene in Boc₂O production?

Answer:

Phosgene-free methods include:

CO₂ insertion: React tert-butanol with CO₂ under high pressure (50 bar) using DABCO as a catalyst.

Trichloromethyl chloroformate (TCF) route: Safer but lower yielding (~65% vs. 85% phosgene route).

Microwave-assisted synthesis: Reduces reaction time from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.